2-Methylbiphenyl

Description

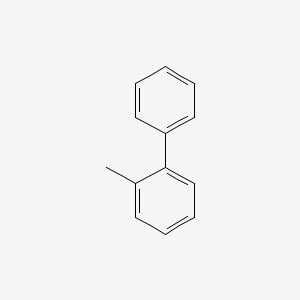

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLIZEAXNXSFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881160 | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 255.3 °C | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water. | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27). | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

greater than 5 (NTP, 1992) (Relative to Air) | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

28652-72-4, 643-58-3 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X937MQ8S1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Methylbiphenyl for Emerging Scientists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Synthesis Pathways of 2-Methylbiphenyl.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, a key structural motif in various fields, including pharmaceuticals and materials science. The synthesis of this unsymmetrical biaryl compound can be approached through several established methods, each with its own set of advantages and considerations. This document details the theoretical underpinnings, experimental protocols, and comparative data for the most common and beginner-friendly pathways: the Suzuki-Miyaura Coupling, the Grignard Reagent-Based Cross-Coupling (Kumada Coupling), and the Ullmann Reaction.

Core Synthesis Pathways: A Comparative Overview

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield, scalability, and tolerance to functional groups. The following table summarizes quantitative data for the three primary methods discussed in this guide, offering a clear comparison to aid in methodological selection.

Table 1: Comparison of this compound Synthesis Pathways

| Pathway | Typical Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Suzuki-Miyaura Coupling | 2-Bromotoluene, Phenylboronic acid | Pd(OAc)₂, PPh₃ | Toluene/Water | 90 | 4-6 | 85-95 |

| Grignard/Kumada Coupling | o-Tolylmagnesium bromide, Chlorobenzene | NiCl₂(dppp) | THF | Room Temp. to Reflux | 12-24 | 70-90 |

| Ullmann Reaction | 2-Iodotoluene, Benzene | Copper powder | DMF | >150 | 24-48 | 40-60 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids make it a preferred method for the synthesis of biaryls like this compound.

Signaling Pathway Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.

-

Add toluene (10 volumes relative to 2-bromotoluene) and deionized water (2 volumes) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Grignard Reagent-Based Cross-Coupling (Kumada Coupling)

The Kumada coupling utilizes a Grignard reagent (an organomagnesium compound) and an organohalide in the presence of a nickel or palladium catalyst. This method is a powerful tool for the formation of carbon-carbon bonds and offers a reliable route to unsymmetrical biaryls.

Reaction Pathway Diagram

Caption: Reaction pathway for the Grignard-based synthesis of this compound.

Experimental Protocol: Grignard/Kumada Synthesis of this compound

This protocol describes the formation of the Grignard reagent followed by the nickel-catalyzed cross-coupling reaction.

Materials:

-

o-Chlorotoluene

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Chlorobenzene

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (nitrogen or argon)

Procedure:

Part A: Preparation of o-Tolylmagnesium chloride (Grignard Reagent)

-

Place magnesium turnings (1.1 equiv) in an oven-dried three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Briefly heat the flask with a heat gun under a flow of nitrogen and then cool to room temperature.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve o-chlorotoluene (1.0 equiv) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the o-chlorotoluene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining o-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark grey solution to room temperature.

Part B: Kumada Coupling

-

In a separate oven-dried flask under an inert atmosphere, dissolve the nickel catalyst, NiCl₂(dppp) (0.01-0.05 equiv), in anhydrous THF.

-

Add chlorobenzene (1.0 equiv) to the catalyst solution.

-

Cool the mixture in an ice bath.

-

Slowly add the prepared o-tolylmagnesium chloride solution from Part A to the chlorobenzene/catalyst mixture via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using hexane as eluent) to obtain pure this compound.

Experimental Workflow Diagram

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methylbiphenyl

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support researchers, scientists, and professionals in drug development.

General Information

Table 1: General Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-methyl-2-phenylbenzene[1] |

| Synonyms | 2-Phenyltoluene, o-Methylbiphenyl, o-Phenyltoluene[2] |

| CAS Number | 643-58-3[1] |

| Molecular Formula | C₁₃H₁₂[1] |

| Molecular Weight | 168.23 g/mol [1] |

| InChI Key | ALLIZEAXNXSFGD-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=CC=C2[1] |

Physical Properties

This compound is a clear, light yellow liquid at room temperature.[3] A comprehensive summary of its physical properties is presented below.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -0.2 °C | [1][2][3][4] |

| Boiling Point | 255.3 °C | [3][5][6] |

| Density | 1.010 - 1.011 g/mL at 22-25 °C | [3][5][6] |

| Vapor Pressure | 0.3 mmHg at 20 °C | [3] |

| Flash Point | 107 °C (225 °F) | [4][7] |

| Refractive Index | 1.590 - 1.592 at 20 °C | [4][6] |

| logP (Octanol/Water) | 4.14 | [1][3] |

| Water Solubility | Insoluble | [1][3] |

| Organic Solvent Solubility | Soluble in ether and alcohol | [3] |

Chemical Properties and Reactivity

This compound undergoes typical reactions of aromatic hydrocarbons. Its reactivity is influenced by the presence of the two phenyl rings and the methyl group.

-

Electrophilic Aromatic Substitution: The methyl group is an activating group, directing electrophiles to the ortho and para positions of the methylated ring. However, the steric hindrance from the adjacent phenyl group can influence the regioselectivity of these reactions. For instance, nitration of this compound has been studied to understand the steric influence on the reaction intermediate.[8][9]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid, forming biphenyl-2-carboxylic acid.

-

Cyclodehydrogenation: Vapor-phase treatment with a palladium catalyst can lead to cyclodehydrogenation, forming a fluorene nucleus.[6]

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives are crucial intermediates in the synthesis of various drugs.

-

Antihypertensive Drugs: A key derivative, 2-cyano-4'-methylbiphenyl, is a vital intermediate in the production of angiotensin II receptor antagonists, a class of drugs used to treat hypertension, such as valsartan and losartan.[10]

-

Cancer Therapy: 2-Methyl-3-biphenylmethanol, a derivative of this compound, is an important intermediate in the synthesis of PD-L1 inhibitors, which are used in cancer immunotherapy.[2]

-

Neurological Drugs: The biphenyl-2-ylmethyl moiety is a scaffold used in the design of novel 5-HT₇ receptor ligands, which are potential therapeutics for depression and neuropathic pain.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

Determination of Melting Point (Capillary Method)

This protocol describes a general method for determining the melting point of a solid organic compound. Since this compound is a liquid at room temperature, this method would be applicable for its solid derivatives or for its determination at sub-ambient temperatures.

Principle: A small, finely powdered sample is heated slowly and uniformly. The melting range is the temperature from the first appearance of liquid to the complete liquefaction of the solid.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has melted.

-

The two temperatures constitute the melting range.

Determination of Boiling Point (Micro-reflux Method)

This protocol outlines a general procedure for determining the boiling point of a small quantity of a liquid.

Procedure:

-

Add 0.2-0.3 mL of this compound to a small test tube.

-

Add a small boiling chip to ensure smooth boiling.

-

Place a thermometer into the test tube so that the bulb is just above the surface of the liquid.

-

Invert a sealed capillary tube and place it in the test tube.

-

Heat the test tube gently in a heating block or oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the synthesis of this compound.

Reaction: Phenylmagnesium bromide + 2-Bromotoluene → this compound + MgBr₂

Procedure:

-

Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

In a separate flask, dissolve 2-bromotoluene in anhydrous diethyl ether.

-

Slowly add the Grignard reagent to the 2-bromotoluene solution at room temperature with stirring.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours.

-

Cool the reaction mixture and quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Synthesis of 2-Cyano-4'-methylbiphenyl

This protocol details a transition-metal catalyzed cross-coupling reaction to produce a key pharmaceutical intermediate.[5]

Procedure:

-

To a three-necked round-bottomed flask, add o-chlorobenzonitrile, manganese chloride, tetrahydrofuran (THF), and toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, prepare the Grignard reagent, p-tolylmagnesium chloride, from p-chlorotoluene and magnesium in THF.

-

Cool the solution of o-chlorobenzonitrile and catalyst to -5 °C.

-

Slowly add the prepared p-tolylmagnesium chloride solution to the cooled mixture with continuous stirring.

-

Maintain the reaction at -5 °C for 3 hours.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., toluene).

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation or recrystallization to yield 2-cyano-4'-methylbiphenyl.[4]

Visualizations

Synthesis of this compound

Caption: Common synthetic routes to this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Role as a Pharmaceutical Intermediate

Caption: Synthesis pathway from precursors to sartans via a key biphenyl intermediate.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[13][14] Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of contact, rinse the affected area with plenty of water.[13]

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. Synthesis of 2-Cyano-4'-methylbiphenyl | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]

- 6. L01312.03 [thermofisher.com]

- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. catalog.data.gov [catalog.data.gov]

- 10. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. davjalandhar.com [davjalandhar.com]

- 14. This compound | 643-58-3 | TCI EUROPE N.V. [tcichemicals.com]

2-Methylbiphenyl CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbiphenyl, a key aromatic hydrocarbon with significant applications in chemical synthesis and pharmaceutical development. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a crucial intermediate in the creation of high-value molecules.

Chemical Identity and Molecular Structure

This compound, also known as 2-phenyltoluene, is an organic compound consisting of a biphenyl backbone with a methyl group substituted at the 2-position of one of the phenyl rings.

The molecular structure is represented by the following SMILES string: CC1=CC=CC=C1C2=CC=CC=C2.[1][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Weight | 168.23 g/mol | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [5][7] |

| Melting Point | -0.2 °C | [4][8] |

| Boiling Point | 255.0 to 256.0 °C | [4][8] |

| Density | 1.010 - 1.012 g/cm³ at 20-22 °C | [4][8] |

| Refractive Index | 1.5890 to 1.5920 at 20 °C | [7][8] |

| Flash Point | ~107 °C (225 °F) | [2][8] |

| Solubility | Insoluble in water; Soluble in ether and alcohol.[4][5] | |

| LogP | 3.9 - 4.14 | [4][5] |

Synthesis Protocols

This compound and its derivatives are synthesized through various cross-coupling reactions. Below are detailed experimental protocols for two common methods.

This method involves the reaction of an o-tolylmagnesium Grignard reagent with chlorobenzene, catalyzed by a nickel(II) halide and a triarylphosphine ligand.[9]

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the o-tolylmagnesium Grignard reagent by reacting o-bromotoluene or o-chlorotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Catalyst Preparation: In a separate flask, dissolve the anhydrous nickel(II) halide (e.g., NiBr₂) and the triarylphosphine ligand (e.g., triphenylphosphine) in anhydrous THF.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add the chlorobenzene.

-

Catalyst Addition: Slowly add the catalyst solution to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

A logical workflow for this synthesis is depicted below.

Derivatives of this compound, such as 2-methyl-3-biphenylmethanol, can be prepared via a Suzuki coupling reaction.[10] The example below describes the synthesis of 3-phenyl-2-methylbenzoic acid, a precursor to the target molecule.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, combine 3-bromo-2-methylbenzoic acid, a palladium catalyst (e.g., Pd/C), and a base (e.g., sodium carbonate or sodium acetate).

-

Solvent and Reagent Addition: Add a suitable solvent, such as water, and the phenylboronic acid or a phenylborate salt (e.g., sodium tetraphenylborate). The pH of the reaction system should be maintained between 8 and 10.

-

Reaction Conditions: Heat the reaction mixture, typically to reflux, for a period of 1 to 12 hours, depending on the specific substrates and catalyst used.

-

Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC.

-

Work-up: After the reaction is complete, cool the mixture and acidify it with an acid, such as 2N hydrochloric acid.

-

Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude 3-phenyl-2-methylbenzoic acid.

-

Reduction: The resulting carboxylic acid can then be reduced using a suitable reducing agent (e.g., borane or lithium aluminum hydride) to yield 2-methyl-3-biphenylmethanol.

The signaling pathway for this synthesis is illustrated in the diagram below.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various commercial and pharmaceutical products.

-

Dye Carrier: It is used as a dye carrier in the textile industry.[4]

-

Heat Transfer Fluids: Certain formulations containing methylbiphenyls are utilized as heat transfer fluids.[4]

-

Pharmaceutical Intermediates: This is a critical area of application.

-

Antihypertensive Drugs: 2-Cyano-4'-methylbiphenyl, a derivative, is a key intermediate in the synthesis of anti-hypertensive drugs.[11]

-

Anticancer Agents: The biphenyl scaffold is significant for inhibitors of the PD-1/PD-L1 axis. Novel compounds based on a this compound structure have been synthesized and evaluated for their anti-cancer activity.[12] Derivatives like 2-methyl-3-biphenylmethanol are used in the creation of PD-L1 inhibitors, which are at the forefront of cancer immunotherapy.[13]

-

Anticonvulsants: Biphenyl itself has been studied for its application in preparing drugs for preventing and treating convulsions.[14]

-

The relationship between this compound and its key applications is summarized in the diagram below.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

-

Mass Spectrum (Electron Ionization): Available in the NIST WebBook.[15]

-

IR Spectrum: Available in the NIST WebBook.[6]

-

UV/Visible Spectrum: Available in the NIST WebBook.[16]

Researchers should consult these databases for detailed spectral information to confirm the identity and purity of their samples.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. 2-Methyl Biphenyl | CAS#:643-58-3 | Chemsrc [chemsrc.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 643-58-3 [smolecule.com]

- 6. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]

- 9. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 10. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. scispace.com [scispace.com]

- 15. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]

- 16. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]

A Technical Guide to the Spectroscopic Data of 2-Methylbiphenyl

This guide provides a comprehensive overview of the key spectroscopic data for 2-methylbiphenyl (C₁₃H₁₂), a significant biphenyl derivative used in various fields, including as a dye carrier and in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Molecular Structure

This compound consists of a biphenyl scaffold with a methyl group substituted at the 2-position of one of the phenyl rings. This substitution pattern influences the molecule's conformation and, consequently, its spectroscopic signatures.

Chemical Structure:

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.20 | Multiplet | 9H | Aromatic Protons (Ar-H) |

| ~2.10 | Singlet | 3H | Methyl Protons (-CH₃) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound shows distinct signals for the aromatic carbons and the methyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | Quaternary Aromatic Carbon |

| ~141.8 | Quaternary Aromatic Carbon |

| ~135.5 | Quaternary Aromatic Carbon |

| ~130.3 | Aromatic CH |

| ~129.8 | Aromatic CH |

| ~129.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.2 | Aromatic CH |

| ~126.7 | Aromatic CH |

| ~125.8 | Aromatic CH |

| ~20.5 | Methyl Carbon (-CH₃) |

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1][2] The key absorption bands for this compound are detailed below.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃) |

| 1600 - 1450 | Strong | Aromatic C=C Ring Stretch |

| 1465 - 1440 | Medium | C-H Bend (from -CH₃) |

| ~770 - 730 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The electron ionization (EI) mass spectrum of this compound is summarized below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 167 | 80 | [M-H]⁺ |

| 153 | 60 | [M-CH₃]⁺ |

| 152 | 50 | [M-CH₄]⁺ |

| 139 | 20 | [M-C₂H₅]⁺ |

| 115 | 15 | [M-C₄H₅]⁺ |

| 89 | 10 | [C₇H₅]⁺ |

| 76 | 15 | [C₆H₄]⁺ |

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections outline standardized experimental protocols and a general workflow for the spectroscopic analysis of a compound like this compound.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of liquid this compound directly onto the ATR crystal.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation prior to analysis.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

An In-depth Technical Guide to the Discovery and History of 2-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Methylbiphenyl, a significant aromatic hydrocarbon in organic synthesis. The document details its physical and chemical properties, historical milestones in its synthesis, and in-depth experimental protocols for its preparation via classical and modern methodologies. Key synthetic routes, including the Ullmann reaction, Gomberg-Bachmann reaction, Suzuki-Miyaura coupling, and Grignard reagent cross-coupling, are discussed with a focus on their historical development and procedural specifics. Quantitative data are presented in structured tables for ease of comparison, and logical relationships in synthetic pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a thorough understanding of the foundational chemistry of this compound.

Introduction

This compound, also known as o-phenyltoluene, is an aromatic hydrocarbon consisting of a biphenyl backbone with a methyl group at the 2-position.[1] Its unique structural features and chemical properties have made it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.[2] Historically, the synthesis of biphenyls was a significant challenge in organic chemistry, and the development of methods to prepare substituted biphenyls like this compound reflects the broader advancements in carbon-carbon bond formation reactions. This guide traces the journey from the early, often harsh, synthetic methods to the more sophisticated and versatile catalytic approaches of the modern era.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Odor | Aromatic | [4] |

| Melting Point | -0.2 °C | [3] |

| Boiling Point | 255.3 °C | [3] |

| Density | 1.010 g/mL at 22 °C | [3] |

| Refractive Index | 1.59000 to 1.59200 at 20 °C | [5] |

| Flash Point | 107.22 °C (225.00 °F) | [5] |

| Solubility | Insoluble in water; soluble in ether and alcohol | [3] |

| logP | 4.14 | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ 7.59-7.51 (m, 2H), 7.50-7.49 (m, 3H), 7.44-7.40 (m, 4H), 2.45 (s, 3H) | [6] |

| ¹³C NMR | δ 142.1, 142.1, 135.5, 130.5, 123.0, 129.4, 128.2, 127.4, 127.3, 126.9, 125.9, 20.6 | [6] |

| IR Spectroscopy | Data available in spectral databases. | |

| Mass Spectrometry | Data available in spectral databases. |

Historical Perspective on the Synthesis of Biphenyls

The journey to synthesize biphenyls, and by extension this compound, is a story of chemical innovation spanning over a century. Early methods were often limited in scope and required harsh conditions, while later developments brought about milder, more versatile, and highly efficient catalytic systems.

The Ullmann Reaction (1901)

In 1901, Fritz Ullmann and his student J. Bielecki reported a groundbreaking method for the synthesis of biphenyls.[7] The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules.[7] This was a significant advancement as it was one of the first examples of a transition metal-mediated carbon-carbon bond formation. The reaction typically requires high temperatures and stoichiometric amounts of copper. While the initial report focused on the synthesis of 2,2'-dinitrobiphenyl, the method was later shown to be applicable to the synthesis of other substituted biphenyls, including those with methyl groups.

The Gomberg-Bachmann Reaction (1924)

The Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, provided a method for the synthesis of unsymmetrical biphenyls.[7] This reaction involves the base-promoted coupling of a diazonium salt with an aromatic compound.[7] Although it offered a way to create unsymmetrical biphenyls, the original procedure often suffered from low yields due to side reactions of the diazonium salts.[7]

Grignard Reagent-Based Cross-Coupling

The development of Grignard reagents by Victor Grignard in the early 20th century opened up new avenues for carbon-carbon bond formation. Cross-coupling reactions utilizing Grignard reagents and a transition metal catalyst, typically nickel or palladium, became a viable method for the synthesis of unsymmetrical biphenyls. A notable example is the Kumada coupling.

The Suzuki-Miyaura Coupling (1979)

A paradigm shift in biphenyl synthesis occurred in 1979 with the report of the Suzuki-Miyaura coupling by Akira Suzuki and Norio Miyaura. This palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide has become one of the most versatile and widely used methods for the synthesis of biphenyls and other biaryl compounds.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the historical and modern techniques discussed.

Ullmann Reaction for Symmetrical Biphenyl Synthesis (Conceptual)

While the classical Ullmann reaction is primarily for symmetrical biphenyls, a mixed Ullmann reaction can conceptually be used to synthesize this compound, though it often leads to a mixture of products.

Reaction: 2-Chlorotoluene + Chlorobenzene + Cu → this compound + Biphenyl + 2,2'-Dimethylbiphenyl

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add activated copper bronze.

-

Add a mixture of 2-chlorotoluene and chlorobenzene to the flask.

-

Heat the reaction mixture to a high temperature (typically >200 °C) with vigorous stirring.

-

Maintain the temperature for several hours.

-

After cooling, the reaction mixture is typically treated with a suitable solvent to extract the organic products.

-

The product mixture is then purified by fractional distillation or chromatography to isolate this compound.

Note: This method is of historical interest but is not the preferred method for the selective synthesis of this compound due to the formation of multiple products.

Gomberg-Bachmann Reaction

Reaction: o-Toluidine + NaNO₂/HCl → o-Tolyldiazonium chloride; o-Tolyldiazonium chloride + Benzene → this compound

Protocol:

-

Diazotization: In a beaker, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete.

-

Coupling: In a separate flask, place a mixture of benzene and a solution of sodium hydroxide or sodium acetate in water.

-

Slowly add the cold diazonium salt solution to the benzene mixture with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours until the evolution of nitrogen ceases.

-

Separate the benzene layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the benzene by distillation, and purify the residue by vacuum distillation to obtain this compound.

Grignard Reagent Cross-Coupling

Reaction: 2-Bromotoluene + Mg → 2-Tolylmagnesium bromide; 2-Tolylmagnesium bromide + Phenyl bromide + NiCl₂(dppp) → this compound

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cross-Coupling: In a separate flask, dissolve phenyl bromide and a catalytic amount of a nickel-phosphine complex (e.g., NiCl₂(dppp)) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution to 0 °C and slowly add it to the solution of phenyl bromide and catalyst.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude product by column chromatography or vacuum distillation to yield this compound.

Suzuki-Miyaura Coupling

Reaction: 2-Tolylboronic acid + Phenyl bromide + Pd(PPh₃)₄ + Na₂CO₃ → this compound

Protocol:

-

To a round-bottom flask, add 2-tolylboronic acid, phenyl bromide, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

-

Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Gomberg-Bachmann Reaction Workflow

Caption: Workflow of the Gomberg-Bachmann reaction for this compound synthesis.

Grignard Reagent Cross-Coupling Workflow

Caption: Workflow for the synthesis of this compound via Grignard cross-coupling.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound.

Applications and Significance

This compound serves as a crucial intermediate in various industrial applications:

-

Pharmaceuticals: It is a precursor for the synthesis of certain active pharmaceutical ingredients.

-

Agrochemicals: Used in the production of some pesticides and herbicides.

-

Polymers and Materials Science: Employed in the manufacturing of specialty polymers and liquid crystals.[2]

-

Organic Synthesis: It is utilized as a solvent and a starting material for more complex organic molecules.[2]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The discovery and historical development of synthetic routes to this compound mirror the evolution of organic chemistry itself. From the early, forceful methods of Ullmann and Gomberg-Bachmann to the elegant and highly efficient catalytic systems like the Suzuki-Miyaura coupling, the synthesis of this simple yet important molecule has been a testament to the ingenuity of chemists. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for professionals in the chemical sciences. The continued application of this compound in various fields underscores the enduring importance of fundamental organic synthesis in modern science and technology.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 643-58-3 [smolecule.com]

- 5. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]

- 6. rsc.org [rsc.org]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

Potential Research Applications of 2-Methylbiphenyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its rigid, planar geometry and tunable electronic properties. The introduction of a methyl group at the 2-position of the biphenyl core imparts unique steric and electronic characteristics that have been exploited in a variety of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of 2-methylbiphenyl derivatives, with a focus on their utility in medicinal chemistry as anticancer agents and kinase inhibitors, and in materials science as components of organic electronics and advanced polymers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Medicinal Chemistry Applications

The this compound moiety has emerged as a valuable building block in the design of novel therapeutic agents. Its unique conformational properties can influence ligand-receptor interactions, leading to enhanced potency and selectivity.

Anticancer Activity

A notable application of this compound derivatives is in the development of novel anticancer agents. The N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine scaffold has been identified as a promising pharmacophore for the development of potent cytotoxic compounds.

A series of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM)[1] |

| 16b | HT-29 (Colon) | 2.08[1] |

| 15a | 9 Tested Cell Lines | Strong Activity[1] |

| 15b | 9 Tested Cell Lines | Strong Activity[1] |

| 15c | 9 Tested Cell Lines | Strong Activity[1] |

| 15d | 9 Tested Cell Lines | Strong Activity[1] |

Among the synthesized compounds, 16b demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 2.08 µM[1]. Compounds 15a-d also exhibited strong anticancer effects across nine different cancer cell lines[1].

Kinase Inhibition

Biphenyl derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases. While specific data on this compound derivatives as kinase inhibitors is emerging, the broader class of biphenyls has shown significant promise in targeting several important kinases.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several biphenyl-containing compounds have been identified as potent VEGFR-2 inhibitors.

CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers. Biphenyl derivatives have been explored as inhibitors of various CDKs, including CDK2 and CDK4/6.

PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. Biphenyl-containing scaffolds have been investigated for their potential to inhibit PIM kinases.

Materials Science Applications

The unique photophysical and electronic properties of the this compound core make it an attractive component for the development of advanced organic materials.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have potential applications as hole-transporting materials (HTMs) in OLEDs. The biphenyl unit provides good charge-carrier mobility, and the 2-methyl group can be used to fine-tune the material's morphology and electronic properties to optimize device performance.

Advanced Polymers

The incorporation of the this compound moiety into polymer backbones can impart desirable thermal and mechanical properties. For instance, 2-phenylphenol, a hydroxylated derivative of this compound, has been used to create crosslinked polymers with unique network properties[2].

Experimental Protocols

Synthesis of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine Derivatives

A general synthetic route to this class of compounds involves a multi-step process, often culminating in a Suzuki-Miyaura coupling to form the biphenyl core, followed by functionalization to introduce the pyrimidine-amine side chain.

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid to form a biphenyl derivative.

Materials:

-

Aryl halide (e.g., 2-bromo-3-methylaniline) (1.0 equiv)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)

-

Base (e.g., K2CO3) (2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

The Negishi coupling provides an alternative method for the formation of the biphenyl C-C bond, utilizing an organozinc reagent.

Materials:

-

Aryl halide (e.g., 1-bromo-2-methylbenzene) (1.0 equiv)

-

Organozinc reagent (e.g., phenylzinc chloride) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)

-

Solvent (e.g., anhydrous THF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

-

Add the anhydrous solvent and stir the mixture.

-

Slowly add the organozinc reagent to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Inhibition

Several biphenyl derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. These inhibitors can act at various points in the pathway, from the cell surface receptors to the downstream nuclear effectors.

Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound derivatives.

Apoptosis Induction Pathway

Cytotoxic this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, often involving the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway potentially induced by this compound derivatives.

Experimental Workflow for Synthesis and Anticancer Evaluation